- Trityl Isocyanide as a Mechanistic Probe in Multicomponent Chemistry: Walking the Line between Ugi- and Strecker-type Reactions, Chemistry - A European Journal, 2016, 22(23), 7837-7842

Cas no 968-39-8 ((Ethoxydiphenylmethyl)benzene)

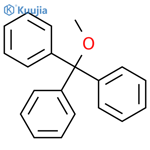

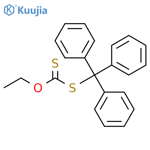

(Ethoxydiphenylmethyl)benzene structure

Nome del prodotto:(Ethoxydiphenylmethyl)benzene

Numero CAS:968-39-8

MF:C21H20O

MW:288.382905960083

CID:1002061

(Ethoxydiphenylmethyl)benzene Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1,1'',1''''-(ethoxymethanetriyl)tribenzene

- (Ethoxydiphenylmethyl)benzene

- [ethoxy(diphenyl)methyl]benzene

- ETHYLTRITYLETHER

- 1,1′,1′′-(Ethoxymethylidyne)tris[benzene] (ACI)

- Ether, ethyl trityl (6CI, 7CI, 8CI)

- (Ethoxy-diphenylmethyl)benzene

- Ethoxytriphenylmethane

- Ethyl triphenylmethyl ether

- Ethyl trityl ether

- NSC 163320

- Trityl ethyl ether

-

- Inchi: 1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3

- Chiave InChI: HEXJOZGCQASJOM-UHFFFAOYSA-N

- Sorrisi: O(C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)CC

(Ethoxydiphenylmethyl)benzene Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | E892990-1g |

(Ethoxydiphenylmethyl)benzene |

968-39-8 | 1g |

$ 105.00 | 2022-06-05 | ||

| TRC | E892990-1000mg |

(Ethoxydiphenylmethyl)benzene |

968-39-8 | 1g |

$133.00 | 2023-05-18 | ||

| TRC | E892990-10g |

(Ethoxydiphenylmethyl)benzene |

968-39-8 | 10g |

$ 800.00 | 2023-09-07 | ||

| TRC | E892990-500mg |

(Ethoxydiphenylmethyl)benzene |

968-39-8 | 500mg |

$75.00 | 2023-05-18 | ||

| TRC | E892990-5g |

(Ethoxydiphenylmethyl)benzene |

968-39-8 | 5g |

$557.00 | 2023-05-18 |

(Ethoxydiphenylmethyl)benzene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol , Dichloromethane ; 1 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- Novel synthesis of some mixed arylmethylalkyl ethers, Canadian Journal of Chemistry, 1966, 44(19), 2337-9

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Oxygen Solvents: tert-Butylbenzene

1.2 Reagents: Sodium ethoxide

1.2 Reagents: Sodium ethoxide

Riferimento

- Single electron transfer initiated thermal reactions of arylmethyl halides. Part 14. The reaction of triphenylmethyl halides with tributylphosphine and tributylamine in apolar solvents, Journal of the Chemical Society, 1989, (1989), 1513-20

Synthetic Routes 4

Synthetic Routes 5

Condizioni di reazione

1.1 Solvents: 1,2-Dichloroethane

Riferimento

- Regioselective N- or O-tritylation of 2(1H)-pyridone - (triphenylmethyl)pyridones as tritylation agents, Chemische Berichte, 1983, 116(9), 3011-26

Synthetic Routes 6

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Single-electron-transfer-initiated thermal reactions of arylmethyl halides. Part 15. The reaction of triphenylmethyl bromide with potassium O-ethyl dithiocarbonate (Potassium xanthate) in benzene and cumene. A note of caution on the application of the radical trap dicyclohexylphosphine as a probe for electron-transfer-initiated reactions of triphenylmethyl halides, Journal of the Chemical Society, 1990, (1990), 2009-15

Synthetic Routes 8

Condizioni di reazione

1.1 Catalysts: Trimethylsilyl triflate

Riferimento

- Trimethysilyl triflate in organic synthesis. Part 11, Tetrahedron, 1981, 37(23), 3899-910

Synthetic Routes 9

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; rt; rt → 78 °C; 30 min, 78 °C

Riferimento

- Microwave assisted transformation of compounds capable of internal reorientation, Proceedings of the International Electronic Conference on Synthetic Organic Chemistry, 2007, (2007),

Synthetic Routes 11

Synthetic Routes 12

Condizioni di reazione

1.1 Catalysts: Trimethylsilyl triflate

Riferimento

- Trialkylsilyl triflates in organic synthesis. Part 10. A facile procedure for O-tritylation, Tetrahedron Letters, 1981, 22(22), 2107-8

Synthetic Routes 13

Condizioni di reazione

Riferimento

- Triaryl methane derivatives as antiproliferative agents, Bioorganic & Medicinal Chemistry Letters, 2004, 14(2), 347-350

Synthetic Routes 14

Condizioni di reazione

Riferimento

- A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides, and acids, Tetrahedron, 1979, 35(18), 2169-73

Synthetic Routes 15

Condizioni di reazione

1.1 Solvents: Ethanol ; 4 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Riferimento

- Tetrazoles: XLIV. Synthesis and chemical properties of 5-substituted 2-triphenylmethyltetrazoles, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(9), 1360-1369

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Condizioni di reazione

Riferimento

- Interaction of tetraalkoxysilanes with stable carbonium ions, Izvestiya Akademii Nauk SSSR, 1972, (1972), 678-80

Synthetic Routes 20

(Ethoxydiphenylmethyl)benzene Raw materials

- 5-Phenyl-2-trityltetrazole

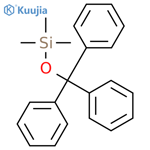

- Silane, trimethyl(triphenylmethoxy)-

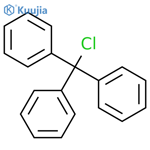

- (chlorodiphenylmethyl)benzene

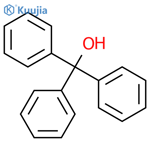

- Triphenyl methanol

- Methyl Triphenylmethyl Ether

- 4(1H)-Pyridinone, 1-(triphenylmethyl)-

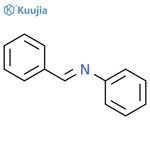

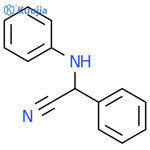

- N,1-diphenylmethanimine

- Carbonodithioic acid, O-ethyl S-(triphenylmethyl) ester

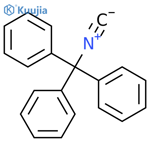

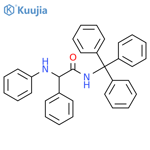

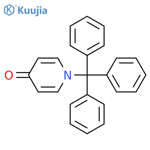

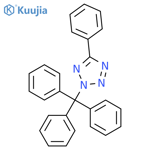

- Benzene,1,1',1''-(isocyanomethylidyne)tris-

(Ethoxydiphenylmethyl)benzene Preparation Products

(Ethoxydiphenylmethyl)benzene Letteratura correlata

-

1. Thermodynamics of ion association. Part I. Lead chloride, bromide, and nitrateG. H. Nancollas J. Chem. Soc. 1955 1458

-

Stephen A. Hodge,David J. Buckley,Hin Chun Yau,Neal T. Skipper,Christopher A. Howard,Milo S. P. Shaffer Nanoscale 2017 9 3150

-

3. N-Tritylhydroxylamines: preparations, structures, base strengths, and reactions with nitrous acid and perchloric acidMoisés Canle L.,William Clegg,Ibrahim Demirtas,Mark R. J. Elsegood,Johanna Haider,Howard Maskill,Peter C. Miatt J. Chem. Soc. Perkin Trans. 2 2001 1742

-

Marjan Jereb,Dejan Vra?i? Org. Biomol. Chem. 2013 11 1978

-

5. 138. Tritylation and detritylation of active methylene compounds. Part II. Tritylations by triphenylmethyl chlorideSaul Patai,Shlomo Dayagi,Ruth Friedlander J. Chem. Soc. 1962 723

968-39-8 ((Ethoxydiphenylmethyl)benzene) Prodotti correlati

- 574-42-5((Bis(diphenylmethyl)ether))

- 596-31-6(Methyl Triphenylmethyl Ether)

- 2228152-98-3(O-2-(3-fluoro-4-methylphenyl)propan-2-ylhydroxylamine)

- 1105199-08-3(N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide)

- 2137642-30-7(4-(azetidin-3-yloxy)-N-tert-butylpiperidine-1-carboxamide)

- 2219368-92-8(2-Benzothiazolesulfinic acid, lithium salt (1:1))

- 1995072-47-3(5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide)

- 727642-21-9(2-Amino-1-(4-bromo-3-nitrophenyl)ethan-1-one)

- 1260644-10-7(3-(4-methoxy-3-methylphenyl)azetidine)

- 2103556-99-4(2-amino-3-hydroxy-3-(1H-indol-5-yl)propanoic acid)

Fornitori consigliati

Shanghai Xinsi New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Henglvyuan Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti